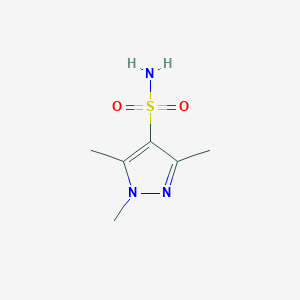

1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

General Overview of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a foundational structure in heterocyclic chemistry. numberanalytics.comresearchgate.net First described by Ludwig Knorr in 1883, this heterocycle is present in a vast array of compounds with significant applications in pharmaceuticals and agrochemicals. nih.govresearchgate.net The pyrazole nucleus is a key pharmacophore, a feature responsible for a molecule's physiological or pharmacological action. ias.ac.in

The versatility of the pyrazole ring allows it to serve as a building block for more complex chemical structures. numberanalytics.com Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of a wide range of organic compounds. numberanalytics.com In medicinal chemistry, pyrazole derivatives have been developed for a multitude of purposes. numberanalytics.comorientjchem.org Notable examples of pharmaceuticals containing a pyrazole core include the anti-inflammatory drug celecoxib (B62257) and the obesity treatment rimonabant. numberanalytics.com The broad spectrum of biological activities associated with pyrazoles underscores their importance in ongoing chemical research. researchgate.netias.ac.in

Fundamental Importance of Sulfonamide Moieties in Advanced Organic Chemistry

The sulfonamide functional group, characterized by a sulfonyl group connected to an amine group (R-SO₂NR'R''), is a critical component in the design of new chemical entities. wikipedia.org Historically, sulfonamides, or "sulfa drugs," were among the first antimicrobial agents to be widely used, revolutionizing medicine before the advent of penicillin. researchgate.netajchem-b.com Beyond their historical significance, sulfonamides remain vital in synthetic chemistry. researchgate.net

The sulfonamide group is metabolically robust and can increase the stability of molecules in biological systems. researchgate.net This functional group is typically crystalline, a property that is useful for the purification and characterization of chemical compounds. wikipedia.org In medicinal chemistry, the sulfonamide moiety is present in a wide variety of therapeutic agents, including diuretics, antidiabetic, and anticancer drugs. researchgate.netrevmedchir.ro Its ability to act as a structural mimic, or isostere, of other chemical groups, such as carboxylic acids, makes it a valuable tool in drug design. researchgate.net The continued development of new synthetic methods highlights the enduring importance of sulfonamides in pharmaceutical research. ajchem-b.com

Synergistic Integration of Pyrazole and Sulfonamide Architectures in Targeted Chemical Entities

The combination of pyrazole and sulfonamide functionalities into a single molecule creates a chemical scaffold with significant potential. nih.gov This integration can lead to compounds with unique properties that are distinct from those of the individual components. The development of novel synthetic routes to create pyrazole-sulfonamide derivatives is an active area of research. nih.gov

A representative example of this class of compounds is 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide . This specific molecule has been synthesized and studied to understand the influence of its structure on its chemical and biological properties. nih.gov Research into this compound and its derivatives helps to elucidate the structure-activity relationships that govern the behavior of pyrazole sulfonamides. For instance, studies have explored how modifications to the pyrazole ring and the sulfonamide nitrogen affect the compound's activity. The synthesis of this compound typically involves the sulfonation of 1,3,5-trimethyl-1H-pyrazole, followed by reaction with an amine. nih.govacs.org

Table 1: Chemical Data for this compound

| Property | Value |

|---|---|

| IUPAC Name | 1,3,5-trimethylpyrazole-4-sulfonamide |

| Molecular Formula | C₆H₁₁N₃O₂S |

| Molecular Weight | 189.24 g/mol |

| CAS Number | 89532-07-0 |

Data sourced from PubChem CID 16228087 nih.gov

The ongoing investigation into compounds like this compound contributes to the broader understanding of how to design and create targeted chemical entities with specific properties. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c1-4-6(12(7,10)11)5(2)9(3)8-4/h1-3H3,(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEHWFDPJWBCBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 1,3,5 Trimethyl 1h Pyrazole 4 Sulfonamide

Precursor Synthesis Strategies for the Pyrazole (B372694) Core

The foundational step in synthesizing the target compound is the creation of the substituted pyrazole ring structure. This begins with the synthesis of a dimethylpyrazole precursor, which is subsequently methylated.

Synthesis of 3,5-Dimethyl-1H-pyrazole

The synthesis of 3,5-dimethyl-1H-pyrazole is a well-established and efficient process. nih.gov The primary method involves the condensation reaction between pentane-2,4-dione (commonly known as acetylacetone) and hydrazine (B178648) hydrate (B1144303). nih.govnbinno.com This reaction is typically carried out in a solvent such as methanol (B129727) and is known to be exothermic, yielding the product quantitatively. nih.gov The reaction proceeds by forming a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable pyrazole ring.

The general reaction is as follows: Acetylacetone + Hydrazine Hydrate → 3,5-Dimethyl-1H-pyrazole + 2 H₂O

N-Methylation to Form 1,3,5-Trimethyl-1H-pyrazole

To obtain the direct precursor for sulfonylation, 3,5-dimethyl-1H-pyrazole undergoes N-methylation. This reaction introduces a methyl group onto one of the nitrogen atoms of the pyrazole ring. A common and effective method involves treating 3,5-dimethyl-1H-pyrazole with a methylating agent, such as methyl iodide, in the presence of a strong base. nih.gov

In a typical procedure, the pyrazole is dissolved in a solvent like tetrahydrofuran (B95107) (THF) and cooled. A base, such as potassium tert-butoxide, is added portion-wise, followed by the addition of methyl iodide. nih.gov The reaction is then stirred for an extended period at room temperature to ensure completion. nih.gov The choice of base and solvent is crucial for achieving high yields, with strong bases like potassium tert-butoxide in THF proving to be particularly effective. researchgate.net

| Base | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Potassium tert-butoxide | THF | 78% | researchgate.net |

| NaH | DMF | 55% | researchgate.net |

| Sodium Carbonate | DMF | 18% | researchgate.net |

| Potassium Carbonate | Acetonitrile | Low Yield | researchgate.net |

| Potassium Carbonate | DMF | Low Yield | researchgate.net |

Regioselective Sulfonylation at the Pyrazole-4 Position

With the 1,3,5-trimethyl-1H-pyrazole precursor in hand, the next critical stage is the introduction of a sulfonyl group specifically at the C4 position of the pyrazole ring. This is achieved through an electrophilic substitution reaction.

Formation of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride

The sulfonylation of 1,3,5-trimethyl-1H-pyrazole is accomplished using chlorosulfonic acid. nih.gov The reaction is highly regioselective, with the electrophile preferentially attacking the electron-rich C4 position, which is activated by the two methyl groups at C3 and C5 and the N-methyl group.

In a described procedure, a solution of 1,3,5-trimethyl-1H-pyrazole in chloroform (B151607) is added slowly to a stirred solution of chlorosulfonic acid, also in chloroform, under a nitrogen atmosphere and at a reduced temperature (0 °C). nih.gov After the initial reaction, the mixture is heated to 60 °C. Thionyl chloride is then added, and the reaction is stirred for an additional period at the same temperature to ensure the complete conversion to the sulfonyl chloride. nih.gov This process yields 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate, in high yield (90%). nih.gov

| Step | Reagent | Solvent | Temperature | Reference |

|---|---|---|---|---|

| 1. Sulfonylation | Chlorosulfonic Acid | Chloroform | 0 °C to 60 °C | nih.gov |

| 2. Chlorination | Thionyl Chloride | Chloroform | 60 °C | nih.gov |

Amidation for Sulfonamide Moiety Introduction

The final stage of the synthesis involves converting the reactive sulfonyl chloride intermediate into the desired sulfonamide.

Coupling Reactions with Primary and Secondary Amines

The formation of the sulfonamide is achieved through a nucleophilic substitution reaction where a primary or secondary amine displaces the chloride on the sulfonyl group. This is a general and widely used method for synthesizing sulfonamides. cbijournal.com

The intermediate, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, is reacted with a suitable primary or secondary amine. nih.gov The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like dichloromethane (B109758) (DCM). nih.gov The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. This coupling reaction is versatile and can be used with a wide variety of amines to produce a library of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride | Primary or Secondary Amine (R¹R²NH) | Base (e.g., DIPEA), Solvent (e.g., DCM) | 1,3,5-trimethyl-N-(R¹,R²)-1H-pyrazole-4-sulfonamide | nih.gov |

Optimized Reaction Conditions for Sulfonamide Bond Formation

The formation of the sulfonamide bond is a critical step in the synthesis of this compound derivatives. Research has focused on optimizing conditions to ensure high yields and purity. A key intermediate, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, is first synthesized. This is achieved through the sulfonylation of 1,3,5-trimethyl-1H-pyrazole, which itself is prepared by the methylation of 3,5-dimethyl-1H-pyrazole. nih.gov

The initial methylation of 3,5-dimethyl-1H-pyrazole to form 1,3,5-trimethyl-1H-pyrazole has been optimized using potassium tert-butoxide as a base in tetrahydrofuran (THF), followed by treatment with methyl iodide, affording a 78% yield. nih.gov The subsequent sulfonylation of the trimethylated pyrazole is carried out using chlorosulfonic acid, followed by treatment with thionyl chloride in chloroform at 60°C, resulting in a 90% yield of the crucial sulfonyl chloride intermediate. nih.gov

The final sulfonamide bond formation involves the reaction of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with a primary or secondary amine. Optimization studies have shown that the choice of base and solvent significantly impacts the reaction outcome. Among the conditions tested, the use of diisopropylethylamine (DIPEA) as a base in dichloromethane (DCM) at room temperature for 16 hours provided the best results, with yields reaching up to 55%. nih.gov

| Step | Reactants | Reagents and Conditions | Yield (%) |

|---|---|---|---|

| Methylation | 3,5-dimethyl-1H-pyrazole | Potassium tert-butoxide, CH3I, THF | 78 |

| Sulfonylation | 1,3,5-trimethyl-1H-pyrazole | Chlorosulfonic acid, SOCl2, CHCl3, 60 °C | 90 |

| Sulfonamide Formation | 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, 2-phenylethylamine | DIPEA, DCM, 25–30 °C, 16 h | 55 |

Diversification and Analog Synthesis Approaches

To explore the structure-activity relationships and identify compounds with enhanced biological profiles, various strategies have been employed to diversify the this compound scaffold.

A primary method for diversification involves the introduction of various substituents on the sulfonamide nitrogen. This is typically achieved by reacting 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with a diverse range of primary and secondary amines. This approach allows for the systematic exploration of how different N-substituents influence the compound's properties. For instance, a series of N-phenethyl substituted derivatives have been synthesized to investigate their antiproliferative activities. nih.gov The reaction conditions generally involve an organic base like triethylamine (B128534) or DIPEA in a suitable solvent such as THF or DCM. nih.gov

The electronic and steric properties of the pyrazole ring can be modulated by altering the substituents at the 1, 3, and 5 positions. While the core focus is on the 1,3,5-trimethyl variant, comparative studies with analogs, such as the 3,5-dimethyl-1H-pyrazole-4-sulfonamide, highlight the importance of the N-methylation. The presence of the methyl group at the N-1 position can influence the molecule's conformation and its ability to act as a hydrogen bond donor, which can be crucial for biological activity. nih.gov For example, in a study on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the 1,3,5-trimethyl analog showed a complete loss of inhibitory effect compared to its 3,5-dimethyl counterpart, suggesting that the N-H group is a critical hydrogen bond donor in that specific biological context. nih.gov

The nature of substituents on the pyrazole ring also affects the synthetic process itself. For instance, electron-donating groups on the pyrazole ring can increase its basicity. mdpi.com The steric and electronic effects of substituents can also have a significant impact on the yield of the final products. nih.gov

To combine the favorable properties of the pyrazole-sulfonamide core with other pharmacologically active moieties, the synthesis of hybrid scaffolds has been actively pursued.

Hispolon-derived: A series of novel hispolon-derived pyrazole sulfonamides have been synthesized by reacting hispolons with 4-sulfonamidophenyl hydrazine hydrochloride in a mixture of ethanol (B145695) and pyridine. scielo.org.mxscielo.org.mxresearchgate.netscienceopen.com This approach yields hybrid molecules that incorporate the structural features of both hispolon, a natural phenolic compound, and the pyrazole sulfonamide core. scielo.org.mxresearchgate.net

Acyl-pyrazole: Sulfonamide-based acyl pyrazoles have been synthesized by a multi-step process. The synthesis involves the diazotization of sulfanilamide, which is then coupled with acetylacetone. The resulting intermediate is cyclized with various substituted phenyl hydrazides in the presence of an acid catalyst to yield the final acyl pyrazole sulfonamides. frontiersin.org

Azabicyclo[3.2.1]octane conjugates: A novel class of NAAA inhibitors features a pyrazole sulfonamide conjugated to an azabicyclo[3.2.1]octane core. nih.gov The synthesis of these complex molecules involves the coupling of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with a suitable amine-functionalized azabicyclo[3.2.1]octane derivative. nih.gov This strategy has led to the discovery of potent and systemically available inhibitors. nih.gov

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods for pyrazole derivatives. Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and reduced solvent usage.

Microwave irradiation has been successfully employed for the synthesis of various pyrazole derivatives. For instance, the cyclization of chalcones with hydrazine hydrate in the presence of glacial acetic acid can be efficiently carried out under microwave irradiation to produce 1,5-disubstituted pyrazoles. nih.gov This method significantly reduces the reaction time to a few minutes. nih.gov Another example is the microwave-assisted preparation of 1-aryl-1H-pyrazole-5-amines using water as a solvent, which offers a green and efficient process with high yields. nih.gov While not yet specifically reported for this compound, these microwave-assisted methods represent a promising green chemistry approach that could be adapted for its synthesis and the preparation of its analogs. nih.govdergipark.org.trmdpi.com

Chemical Reactivity and Mechanistic Investigations of 1,3,5 Trimethyl 1h Pyrazole 4 Sulfonamide Analogues

Electrophilic and Nucleophilic Transformations on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle that is generally susceptible to electrophilic substitution. rrbdavc.org The position of electrophilic attack is directed by the nitrogen atoms and any existing substituents on the ring. In pyrazole itself, the C-4 position is the most electron-rich and therefore the primary site for electrophilic substitution. pharmdbm.compharmaguideline.comnih.gov This is a consequence of the electronic distribution within the five-membered ring, where the C-4 carbon bears the highest electron density. pharmaguideline.com

For 1,3,5-trimethyl-1H-pyrazole, the precursor to the sulfonamide, the C-4 position is the sole unsubstituted carbon and is thus highly activated towards electrophiles. The introduction of the strongly electron-withdrawing sulfonamide group at the C-4 position, as in 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, significantly deactivates the pyrazole ring towards further electrophilic aromatic substitution. Reactions such as nitration (using HNO₃/H₂SO₄) and halogenation (using Cl₂ or Br₂) would require harsh conditions, and the substitution would likely be directed to the remaining, less deactivated positions, if it occurs at all. pharmdbm.com

Common electrophilic substitution reactions on the pyrazole ring are summarized in the table below:

| Reaction Type | Reagents | Electrophile | Typical Position of Substitution | Resulting Product from Pyrazole |

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | C-4 | Pyrazole-4-sulfonic acid |

| Halogenation | Cl₂ or Br₂ | Cl⁺ or Br⁺ | C-4 | 4-Halopyrazole |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | C-4 | 4-Formylpyrazole |

Nucleophilic aromatic substitution on the pyrazole ring is less common and typically requires the presence of a good leaving group, such as a halogen, at a position activated by electron-withdrawing groups. For instance, a 4-halopyrazole derivative could potentially undergo nucleophilic substitution, although the electron-rich nature of the pyrazole ring generally disfavors this type of reaction. encyclopedia.pub Nucleophilic attack is more likely to occur at the C-3 and C-5 positions if they bear suitable leaving groups. nih.gov In the context of this compound, direct nucleophilic attack on the pyrazole ring is unlikely due to the absence of a suitable leaving group. However, derivatization of the sulfonamide group can proceed via nucleophilic attack on the sulfur atom.

Redox Chemistry Pertaining to the Sulfonamide Group

The sulfonamide group (-SO₂NHR) is generally considered a robust and stable functional group, resistant to both oxidation and reduction under typical conditions. However, under specific and often harsh reaction conditions, or through the use of modern synthetic methodologies like photoredox or electrocatalysis, transformations involving the sulfonamide moiety can be achieved.

Reduction: The reduction of aryl sulfonamides to the corresponding thiols or disulfides is a challenging transformation that requires strong reducing agents and often high temperatures. The sulfur atom in the sulfonamide is in its highest oxidation state (+6), making its reduction thermodynamically challenging.

Oxidation: The sulfonamide group itself is not readily oxidized further. However, the N-H bond of a primary or secondary sulfonamide can participate in oxidative coupling reactions. For instance, electrochemical oxidation can be employed to generate sulfonamide derivatives. acs.org

Modern synthetic methods have expanded the scope of redox reactions involving sulfonamides. Photoredox catalysis, for example, can enable the synthesis of sulfonamides from aryl carboxylic acids via a decarboxylative halosulfonylation, which involves the generation of an aryl sulfonyl radical. domainex.co.uk Nickel-catalyzed electrochemical methods have also been developed for the N-arylation of sulfonamides, which proceeds through a redox-neutral cross-coupling mechanism. acs.org While these methods are generally applied to the synthesis of sulfonamides, they highlight the potential for redox manipulation of the sulfonamide functional group under specific catalytic conditions. Redox-active benzimidazolium sulfonamides have been developed as reagents for reductive C-S bond coupling, where the sulfonamide acts as a precursor to an electrophilic sulfur species. rsc.org

Mechanistic Insights into Derivatization Reactions (e.g., Suzuki Coupling)

A powerful method for the derivatization of pyrazole sulfonamides is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl or vinyl substituents onto the pyrazole core. To achieve this, a halogenated pyrazole precursor is typically required. For example, a 4-bromo-1,3,5-trimethyl-1H-pyrazole could be coupled with a boronic acid to introduce a new substituent at the 4-position, followed by sulfonylation to yield the desired sulfonamide.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrazole halide, forming a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.

The efficiency of the Suzuki-Miyaura coupling of pyrazole halides can be influenced by several factors, including the nature of the halogen (I, Br, Cl), the choice of palladium catalyst and ligand, the base, and the solvent. acs.orgresearchgate.net For aminopyrazoles, it has been observed that bromo and chloro derivatives can be superior to iodo-pyrazoles due to a reduced tendency for dehalogenation side reactions. acs.org The presence of unprotected N-H groups in the pyrazole ring can sometimes inhibit the palladium catalyst, but specific catalyst systems have been developed to overcome this challenge. nih.gov

Intramolecular Cyclization Pathways of Pyrazole Precursors

The synthesis of the 1,3,5-trisubstituted pyrazole core of this compound relies on the cyclization of acyclic precursors. A common and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov

For the synthesis of 1,3,5-trimethyl-1H-pyrazole, the logical precursors would be pentane-2,4-dione (a 1,3-diketone) and methylhydrazine. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization with the elimination of a molecule of water to form the aromatic pyrazole ring.

The regioselectivity of the cyclization can be an issue when an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine is used. In the case of pentane-2,4-dione and methylhydrazine, two regioisomeric pyrazoles could potentially be formed. However, the reaction conditions can often be controlled to favor one isomer over the other.

Alternative intramolecular cyclization strategies for pyrazole synthesis include:

From α,β-alkynic hydrazones: These precursors can undergo electrophilic cyclization in the presence of reagents like molecular iodine to afford substituted pyrazoles. acs.org

Cascade reactions: One-pot syntheses involving cascade reactions, such as a Sonogashira coupling followed by cyclization of N-propargyl sulfonylhydrazones, have been developed for the efficient construction of substituted pyrazoles. researchgate.net

From fluorinated precursors: Intramolecular cyclization of fluorinated starting materials can be used to produce fluorinated pyrazole analogues. olemiss.edu

These various cyclization pathways provide a range of methods for accessing the core pyrazole structure, which can then be further functionalized, for example, by sulfonylation at the C-4 position to yield compounds like this compound.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1,3,5 Trimethyl 1h Pyrazole 4 Sulfonamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For the precursor, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, the ¹H NMR spectrum provides key signals that confirm the presence and arrangement of the methyl groups on the pyrazole (B372694) ring. nih.gov The spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct singlets for the three different methyl groups. nih.gov The N-methyl group (at position 1) appears at a specific chemical shift, while the two C-methyl groups (at positions 3 and 5) also have characteristic resonances. nih.gov

While specific NMR data for the parent 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is not detailed in the provided research, analysis of its N-substituted analogues, such as 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide, offers significant insight. nih.gov In the ¹³C NMR spectrum of this analogue, distinct signals are observed for the carbons of the pyrazole ring and the attached methyl groups, confirming the core structure. nih.gov The chemical shifts of the pyrazole ring carbons are influenced by the electron-withdrawing sulfonamide group and the methyl substituents. nih.gov

Table 1: Representative ¹H NMR Data for a Key Precursor

This table is interactive. Click on the headers to sort.

| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride | CDCl₃ | N-CH₃ (s, 3H) | 3.79 |

| C-CH₃ (s, 3H) | 2.55 | ||

| C-CH₃ (s, 3H) | 2.47 |

Data sourced from a study on pyrazole-4-sulfonamide derivatives. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.

The FT-IR spectrum of a this compound derivative, such as N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, displays characteristic absorption bands that confirm its key structural features. nih.gov A prominent band in the region of 3284 cm⁻¹ corresponds to the N-H stretching vibration of the sulfonamide group. nih.gov The asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are typically observed as strong bands around 1316 cm⁻¹ and 1145 cm⁻¹, respectively. nih.gov

Additional significant peaks include C-H stretching vibrations from the methyl groups just below 3000 cm⁻¹, and C=N stretching of the pyrazole ring around 1530 cm⁻¹. nih.govlibretexts.org These absorptions provide clear evidence for the presence of the core pyrazole sulfonamide structure.

Table 2: Key FT-IR Absorption Bands for a this compound Analogue

This table is interactive. Click on the headers to sort.

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretch | ~3284 |

| C-H (Methyl) | Asymmetric/Symmetric Stretch | ~2934 |

| C=N (Pyrazole Ring) | Stretch | ~1530 |

| SO₂ (Sulfonamide) | Asymmetric Stretch | ~1316 |

| SO₂ (Sulfonamide) | Symmetric Stretch | ~1145 |

Data from N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with high accuracy, which allows for the unambiguous verification of its elemental formula.

For the parent compound, this compound, the molecular formula is C₆H₁₁N₃O₂S, corresponding to a monoisotopic mass of 189.0572 g/mol . nih.gov HRMS analysis of this compound would be expected to yield a measured mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm).

In studies of its analogues, such as 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide (C₁₄H₁₉N₃O₂S), HRMS analysis using electrospray ionization (ESI) confirmed the molecular formula. nih.gov The calculated m/z for the protonated molecule [M+H]⁺ was 294.1298, and the experimentally found value was 294.2, consistent with the expected structure. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Elemental Analysis for Compositional Determination

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This classical analytical technique is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry.

For this compound (C₆H₁₁N₃O₂S), the theoretical elemental composition can be calculated from its atomic constituents and molecular weight (189.24 g/mol ). scbt.com Experimental values obtained from combustion analysis must align closely with these theoretical percentages to validate the structure and purity of the synthesized compound. Research on related pyrazole-4-sulfonamide derivatives confirms that elemental analysis is a standard method used to characterize these newly synthesized compounds. nih.gov

Table 3: Theoretical Elemental Composition of this compound

This table is interactive. Click on the headers to sort.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 38.08 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.86 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 22.20 |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.91 |

| Sulfur | S | 32.06 | 1 | 32.06 | 16.94 |

| Total | | | | 189.233 | 100.00 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.

During synthesis, Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of chemical reactions. nih.govacs.org Following the reaction, the crude product is often purified using column chromatography over a stationary phase like silica (B1680970) gel. nih.govnih.gov This method separates the desired compound from unreacted starting materials and byproducts based on differential adsorption. nih.gov

For assessing the final purity and quantifying potential impurities, more advanced methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. scitepress.org A sensitive and selective LC-MS method can be developed to separate the target compound from structurally related impurities, with the mass spectrometer providing definitive identification of each component. scitepress.org

X-ray Crystallography for Detailed Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound has not been reported in the searched literature, crystallographic studies on analogous pyrazole compounds provide significant insights. For instance, analyses of related pyrazole derivatives reveal how intermolecular hydrogen bonds, often involving the sulfonamide N-H group and a pyrazole nitrogen atom, can dictate the packing of molecules in the crystal lattice. Such studies on compounds like 4-halogenated-1H-pyrazoles have detailed how different substituents influence the supramolecular assembly, forming structures such as trimers or catemeric chains through hydrogen bonding. mdpi.com Obtaining single crystals of this compound suitable for X-ray diffraction would allow for an unambiguous confirmation of its molecular geometry and solid-state conformation. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1,3,5 Trimethyl 1h Pyrazole 4 Sulfonamide Derivatives

Systematic Structural Modifications and their Impact on Biological Activity

Systematic modification of the 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide framework has been a key strategy to explore and enhance its pharmacological potential. Research has shown that even minor structural changes can lead to significant variations in biological activity, including antiproliferative, enzyme inhibitory, and antimicrobial effects. researchgate.netnih.govresearchgate.net The disparities in activity and selectivity observed among derivatives can be attributed to distinct structural variances that impart unique steric and binding properties. researchgate.net

One key area of modification is the substituent attached to the sulfonamide nitrogen atom. In a study evaluating the antiproliferative activity of new pyrazole-4-sulfonamide derivatives against the U937 human monocytic leukemia cell line, two series of compounds were synthesized: 3,5-dimethyl-1H-pyrazole-4-sulfonamides and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides. nih.gov Within these series, various substituted amines were attached to the sulfonamide group. The results indicated that the nature of this substituent is a critical determinant of antiproliferative potency. nih.gov

For instance, derivatives incorporating a 4-fluorophenethylamine (B75468) or a 4-chlorophenethylamine (B57563) on the sulfonamide moiety demonstrated significant activity. This suggests that an aromatic ring at this position, particularly one substituted with an electron-withdrawing halogen, is favorable for activity. The data below illustrates how modifications to the sulfonamide substituent (R) impact the antiproliferative activity, measured as the concentration required for 50% growth inhibition (GI₅₀). nih.gov

| Compound | Core Structure | Sulfonamide Substituent (R) | Antiproliferative Activity (GI₅₀, µM) |

|---|---|---|---|

| MR-S1-1 | 1,3,5-trimethyl-1H-pyrazole | -NH-(CH₂)₂-Ph | 2.1 |

| MR-S1-2 | 1,3,5-trimethyl-1H-pyrazole | -NH-(CH₂)₂-(4-F-Ph) | 1.8 |

| MR-S1-3 | 1,3,5-trimethyl-1H-pyrazole | -NH-(CH₂)₂-(4-Cl-Ph) | 1.9 |

| MR-S1-7 | 1,3,5-trimethyl-1H-pyrazole | -NH-cyclohexyl | >100 |

| MR-S2-1 | 3,5-dimethyl-1H-pyrazole | -NH-(CH₂)₂-Ph | 2.5 |

| MR-S2-2 | 3,5-dimethyl-1H-pyrazole | -NH-(CH₂)₂-(4-F-Ph) | 2.2 |

These findings highlight a clear SAR trend: aromatic substituents on the sulfonamide are preferred over aliphatic ones (e.g., cyclohexyl) for this specific biological target. nih.gov Such studies are crucial for guiding the synthesis of new derivatives with improved efficacy.

Role of Pyrazole (B372694) Substituents (e.g., N-1, C-3, C-5 Methyl Groups) on Activity Modulation

The substituents on the pyrazole ring itself play a critical role in modulating the pharmacological activity of these sulfonamide derivatives. The methyl groups at the N-1, C-3, and C-5 positions of the 1,3,5-trimethyl-1H-pyrazole core are not merely passive structural components; they actively influence the molecule's interaction with biological targets.

N-1 Methyl Group: The group at the N-1 position is particularly important for target recognition and can determine whether a compound acts as an agonist or antagonist, or if it has any activity at all. A pivotal example is seen in the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA). In a study of pyrazole azabicyclooctane sulfonamides, it was discovered that an unsubstituted N-1 position (N-H) was a crucial hydrogen bond donor required for inhibitory activity. nih.gov When this N-H was replaced with an N-methyl group, as in the 1,3,5-trimethyl analogue, a complete loss of inhibitory effect was observed. This demonstrates that for certain targets, the N-1 methyl group can prevent a critical hydrogen bonding interaction, thereby abolishing activity. nih.gov

The following table summarizes the impact of pyrazole substituents on NAAA inhibition, highlighting the critical roles of the N-1, C-3, and C-5 positions. nih.gov

| Compound Analogue | N-1 Substituent | C-3 / C-5 Substituents | NAAA Inhibition (IC₅₀, µM) |

|---|---|---|---|

| Dimethyl (Active) | -H | -CH₃ / -CH₃ | 1.02 |

| Mono-methyl | -H | -H / -CH₃ | > 50 |

| Unsubstituted | -H | -H / -H | > 50 |

| 1,3,5-trimethyl | -CH₃ | -CH₃ / -CH₃ | > 50 |

Influence of Sulfonamide Substituent Identity and Steric Hindrance

The identity of the substituent attached to the sulfonamide nitrogen (the -SO₂NH-R group) profoundly affects the biological profile of the parent compound. Variations in this R group can alter the molecule's polarity, lipophilicity, hydrogen bonding capacity, and steric profile, all of which are critical for effective interaction with a biological target. researchgate.net

The steric bulk and electronic properties of the R group are key considerations. For instance, in the development of antitubercular agents, the inclusion of specific electron-withdrawing and electron-donating groups on a phenyl ring attached to the sulfonamide moiety resulted in excellent activity. nih.gov This indicates that the electronic nature of the substituent can modulate the binding affinity.

Furthermore, steric hindrance plays a significant role. The position of substituents on an aromatic ring attached to the sulfonamide can dramatically alter activity. A study of pyrazolone (B3327878) derivatives targeting cholinesterases found that the placement of the sulfonamide group on a benzene (B151609) ring (meta- vs. para-position) was directly correlated to the selectivity of the compounds for acetylcholinesterase versus butyrylcholinesterase. nih.gov This highlights that even subtle changes in the spatial arrangement of functional groups can have a substantial effect on activity and selectivity, likely by influencing how the molecule fits into the distinct active sites of different enzymes. nih.gov The introduction of bulky groups can either be beneficial, by providing additional van der Waals interactions in a large binding pocket, or detrimental, by causing steric clashes that prevent optimal binding.

Conformational Analysis and its Correlation with Pharmacological Profiles

The pharmacological profile of a molecule is not determined solely by its chemical formula but by its three-dimensional shape, or conformation. Conformational analysis examines the spatial arrangement of atoms in a molecule and the different shapes it can adopt through the rotation of single bonds. For a molecule like this compound to be biologically active, it must adopt a specific low-energy conformation, often termed the "bioactive conformation," that allows it to bind effectively to its target receptor or enzyme.

Molecular docking studies are computational techniques used to predict the preferred binding mode of a ligand to its target. These simulations have shown that for pyrazole sulfonamide derivatives, the lowest energy docked conformations are those that maximize interactions with key amino acid residues in the active site. nih.govacs.org Experimental methods, such as single-crystal X-ray diffraction, provide definitive proof of the solid-state conformation of a molecule. The crystal structure of a related pyrazole derivative containing a sulfonate group confirmed the specific spatial arrangement of the pyrazole and substituted phenyl rings, offering valuable insight into the likely bioactive geometry. frontiersin.org Understanding these conformational preferences is essential for designing new derivatives with improved shape complementarity to their biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular properties, known as descriptors, that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules, thereby streamlining the drug discovery process. nih.govresearchgate.net

For pyrazole sulfonamide derivatives, QSAR studies have been successfully employed to predict their inhibitory activity against various enzymes. In one study focusing on pyrazolotriazine sulfonamides as inhibitors of human carbonic anhydrase (CA) isoforms IX and XII, a QSAR model was developed using the Best Multi-Linear Regression (BMLR) algorithm. nih.gov The model revealed that quantum chemical descriptors, which describe the electronic properties of the molecules, were critical for predicting the compounds' inhibitory potency. nih.gov

A typical QSAR model takes the form of a linear equation:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂... are the values of specific molecular descriptors (e.g., dipole moment, logP, molecular surface area, electronic energies) and c₁, c₂... are their coefficients determined by the regression analysis.

The statistical validity of a QSAR model is assessed using parameters like the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (Q²), which measures the model's predictive power. researchgate.net Robust QSAR models developed for pyrazole and sulfonamide-based inhibitors have shown statistically significant values, confirming their reliability. benthamdirect.comresearchgate.net These models serve as powerful predictive tools, enabling medicinal chemists to prioritize the synthesis of derivatives with the highest predicted activity and the most promising pharmacokinetic profiles. benthamdirect.com

Computational Chemistry and Molecular Modeling for 1,3,5 Trimethyl 1h Pyrazole 4 Sulfonamide Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, this simulation is critical for understanding its potential as a ligand for various protein targets.

Docking studies on analogous pyrazole (B372694) sulfonamides have shown that the sulfonamide moiety is a key pharmacophore that frequently interacts with metalloenzymes, such as carbonic anhydrases. nih.govresearchgate.net In these enzymes, the binding pocket typically contains a zinc ion which is crucial for catalysis. The sulfonamide group coordinates directly with this zinc ion.

However, a critical structural feature of this compound is the methylation of the pyrazole nitrogen at the N1 position. In studies involving targets like N-acylethanolamine-hydrolyzing acid amidase (NAAA), the analogous unsubstituted (N-H) pyrazole is capable of forming a crucial hydrogen bond with amino acid residues such as glutamate (B1630785) (E195) in the active site. The absence of this hydrogen bond donor in the 1,3,5-trimethyl derivative leads to a complete loss of inhibitory effect, highlighting that the specific architecture of the binding pocket dictates the necessity of certain interaction points. nih.gov Therefore, while the molecule can fit into lipophilic pockets that accommodate its methyl groups, its efficacy is highly dependent on the target's active site topology. nih.gov

The binding affinity of a ligand is determined by the sum of its interactions with the protein target. For this compound, these interactions can be dissected into several types.

Hydrogen Bonding: The primary hydrogen bond donors are the two hydrogens on the sulfonamide (-SO₂NH₂) group. These can form strong interactions with acceptor residues in a protein's active site, such as aspartate, glutamate, or the carbonyl oxygen of the peptide backbone. nih.gov

Hydrophobic Interactions: The three methyl groups (at positions 1, 3, and 5) and the pyrazole ring itself contribute to the molecule's lipophilicity. These groups can engage in favorable hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine within the binding pocket. nih.gov

Pi-Stacking Interactions: The aromatic pyrazole ring can participate in π-π stacking interactions with the aromatic side chains of residues such as phenylalanine, tyrosine, and tryptophan. researchgate.netmdpi.com These interactions, where the planes of the aromatic rings align, contribute significantly to the stability of the ligand-protein complex.

The following table summarizes the potential interactions between this compound and a hypothetical protein active site.

| Interaction Type | Molecular Moiety Involved | Potential Protein Residue Partners |

|---|---|---|

| Hydrogen Bonding (Donor) | Sulfonamide (-NH₂) | Asp, Glu, Gln, Asn, Main-chain C=O |

| Hydrophobic Interactions | Methyl Groups (-CH₃), Pyrazole Ring | Ala, Val, Leu, Ile, Phe, Met |

| π-π Stacking | Pyrazole Ring | Phe, Tyr, Trp, His |

| Coordination | Sulfonamide Group (-SO₂) | Metallic ions (e.g., Zn²⁺) |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental information about the electronic properties, stability, and reactivity of a molecule. These methods are essential for a deeper understanding of this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netresearchgate.net Using functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), the optimized molecular geometry, including bond lengths and angles, can be accurately predicted. derpharmachemica.comjcsp.org.pk These calculations also yield the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. derpharmachemica.com

The table below presents typical geometric parameters for a pyrazole sulfonamide scaffold derived from DFT studies on related compounds.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-S Bond Length | Distance between pyrazole carbon and sulfur atom | ~1.77 Å |

| S-N Bond Length | Distance between sulfur and sulfonamide nitrogen | ~1.65 Å |

| S=O Bond Length | Distance between sulfur and oxygen atoms | ~1.45 Å |

| O-S-O Bond Angle | Angle formed by the two oxygen and sulfur atoms | ~120° |

| C-S-N Bond Angle | Angle between pyrazole carbon, sulfur, and amide nitrogen | ~106° |

The flexibility of this compound is primarily due to the rotation around the C4-S and S-N single bonds. Conformational analysis, typically performed by scanning the potential energy surface (PES) as a function of dihedral angles, can identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). ekb.eg

For sulfonamides, the orientation of the amino group relative to the rest of the molecule is a key conformational feature. Studies on similar aromatic sulfonamides have shown that conformations where the amino group is perpendicular or gauche to the aromatic plane can be energetically favorable. mdpi.com The rotational barrier of the methyl groups can also be determined, although these are generally low. mdpi.com Understanding the preferred conformations and the energy required to switch between them is crucial, as the bioactive conformation required for binding to a target may not be the lowest energy conformer in isolation. ekb.egmdpi.com

Vibrational frequency analysis, calculated using DFT, predicts the infrared (IR) and Raman spectra of a molecule. derpharmachemica.com Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be correlated with experimental spectroscopic data to confirm the molecular structure. researchgate.netresearchgate.net The vibrational spectrum serves as a unique molecular fingerprint.

For this compound, characteristic frequencies can be assigned to its specific functional groups. This correlation is invaluable for experimental characterization.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ (Sulfonamide) | Symmetric & Asymmetric Stretching | 3200 - 3400 |

| -CH₃ (Methyl) | Symmetric & Asymmetric Stretching | 2850 - 3000 |

| C=N / C=C (Pyrazole Ring) | Ring Stretching | 1450 - 1620 researchgate.net |

| -SO₂ (Sulfonamide) | Asymmetric Stretching | 1310 - 1350 nih.gov |

| -SO₂ (Sulfonamide) | Symmetric Stretching | 1140 - 1160 nih.gov |

| N-N (Pyrazole Ring) | Stretching | ~1060 nih.gov |

In Silico Pharmacokinetic and Pharmacodynamic Property Prediction

Computational, or in silico, methods have become indispensable in modern drug discovery for the early prediction of a compound's pharmacokinetic and pharmacodynamic properties. For this compound, these predictive models offer a valuable, non-invasive means to estimate its behavior within a biological system, thereby guiding further experimental studies. Pharmacokinetic predictions focus on how the body affects the drug, encompassing absorption, distribution, metabolism, excretion, and toxicity (ADMET). Pharmacodynamic predictions, on the other hand, concern how the drug affects the body, including its mechanism of action and target interactions.

The application of in silico tools to forecast the ADMET profile of pyrazole-sulfonamide derivatives is a well-established practice. nih.govresearchgate.net These methodologies rely on quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity or a specific property. ej-chem.org For this compound, a range of molecular descriptors—such as molecular weight, logP (lipophilicity), hydrogen bond donors and acceptors, and polar surface area—would be calculated. These descriptors are then fed into algorithms trained on large datasets of compounds with known pharmacokinetic properties to predict its likely profile.

An illustrative example of a predictive ADMET profile for this compound, as would be generated by such computational models, is presented below.

| Pharmacokinetic Property | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Low | Suggests limited effects on the central nervous system. |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower likelihood of drug-drug interactions involving this metabolic enzyme. |

| Hepatotoxicity | Low risk | Indicates a lower probability of causing liver damage. |

| Human Ether-a-go-go-Related Gene (hERG) Inhibition | Non-inhibitor | Reduced risk of cardiotoxicity. |

These predictions are crucial for identifying potential liabilities of a drug candidate early in the development process, allowing for structural modifications to improve its pharmacokinetic profile before significant resources are invested.

Prediction of Target Selectivity and Specificity

A critical aspect of a drug's safety and efficacy is its selectivity—the ability to interact with its intended target with high affinity while having minimal interaction with other, off-target proteins. Molecular modeling techniques, particularly molecular docking and molecular dynamics simulations, are powerful tools for predicting the target selectivity and specificity of a compound like this compound.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.net To assess the selectivity of this compound, it would be docked against a panel of structurally related and unrelated protein targets. The resulting docking scores, which estimate the binding free energy, can be used to rank the compound's affinity for different targets. A high docking score for the intended target and low scores for off-targets would suggest good selectivity.

For instance, in the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, a study found that the 1,3,5-trimethyl-pyrazole analogue of a lead series was devoid of activity. nih.gov This loss of effect suggests that the specific substitution pattern is crucial for binding to the NAAA active site and that this compound would likely show high specificity by not interacting with this particular enzyme. nih.gov This highlights how subtle changes in the chemical structure, such as the methylation pattern on the pyrazole ring, can dramatically influence target recognition and binding, a phenomenon that can be explored and rationalized through molecular modeling.

To illustrate how target selectivity data might be presented, the following table shows hypothetical docking scores of this compound against a primary therapeutic target and several common off-targets.

| Protein Target | Class | Predicted Docking Score (kcal/mol) | Implication |

|---|---|---|---|

| Target A (Hypothetical) | Kinase | -9.5 | Strong predicted binding to the intended therapeutic target. |

| Carbonic Anhydrase II | Lyase | -5.2 | Weak predicted binding, suggesting low potential for this off-target effect. |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | -6.1 | Moderate predicted binding, may warrant experimental investigation. |

| hERG | Ion Channel | -4.8 | Weak predicted binding, consistent with low cardiotoxicity risk. |

Following docking, molecular dynamics simulations can provide a more dynamic and refined picture of the ligand-protein interaction over time, helping to confirm the stability of the predicted binding mode and further elucidate the molecular basis of selectivity. These computational approaches are integral to designing compounds with high potency and minimal side effects.

In Vitro Biological Target Engagement and Mechanistic Investigations of 1,3,5 Trimethyl 1h Pyrazole 4 Sulfonamide Analogues

Cellular Proliferation and Viability Assays (In Vitro Models)

Antiproliferative Activities against Human Cancer Cell Lines

A series of novel 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives were synthesized and evaluated for their in vitro antiproliferative activity against the human histiocytic lymphoma cell line, U937. nih.gov The antiproliferative effects were determined using the CellTiter-Glo® Luminescent Cell Viability Assay, with mitomycin C serving as a positive control. nih.gov The half-maximal inhibitory concentration (IC50) values were calculated to quantify the potency of each analogue. uwc.ac.za

The synthesized compounds featured various substitutions on the phenethyl group attached to the sulfonamide moiety. The results, as summarized in the table below, indicate that the nature and position of these substituents significantly influence the antiproliferative activity. nih.gov

Specifically, analogues with electron-donating methoxy (B1213986) groups on the phenyl ring, such as N-(3,4-dimethoxyphenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, demonstrated notable antiproliferative activity. nih.gov Conversely, the introduction of electron-withdrawing groups or alterations in the substitution pattern led to varied effects on potency. nih.gov

Antiproliferative Activity of this compound Analogues against U937 Cancer Cell Line

| Compound ID | Substitution on Phenethyl Group | IC50 (µM) |

|---|---|---|

| MR-S1-2 | 2-(Cyclohex-1-en-1-yl)ethyl | >100 |

| MR-S1-4 | Phenethyl | >100 |

| MR-S1-6 | 4-Chlorophenethyl | >100 |

| MR-S1-8 | 3-Chlorophenethyl | >100 |

| MR-S1-11 | 3,4-Dimethoxyphenethyl | 46.5 |

| MR-S1-13 | 2-Fluorophenethyl | >100 |

| MR-S1-15 | 3-Fluorophenethyl | >100 |

| MR-S1-17 | 4-Fluorophenethyl | >100 |

| MR-S1-19 | 4-Methylphenethyl | >100 |

Data sourced from a study on new pyrazole-4-sulfonamide derivatives. nih.gov

Mechanisms of Action at the Cellular Level

Investigations into the cellular mechanism of action for the this compound analogues were conducted to distinguish between cytotoxic and cytostatic effects. nih.gov Cytotoxicity was assessed by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from the U937 cells following treatment with the compounds. uwc.ac.za The results from the LDH assay indicated that the tested compounds did not exhibit cytotoxic activity against the U937 cells. nih.govuwc.ac.za This finding suggests that the observed antiproliferative effects are likely due to cytostatic mechanisms, such as inhibition of cell proliferation, rather than direct cell killing. nih.gov Further detailed mechanistic studies to elucidate specific cellular pathways, such as cell cycle arrest or apoptosis induction, for these particular analogues have not been reported in the reviewed literature.

Investigation of Molecular Selectivity against Biological Targets

The molecular selectivity of this compound analogues against specific biological targets has not been extensively detailed in the available research. While pyrazole (B372694) and sulfonamide moieties are known to interact with various enzymes and receptors, specific assays to determine the selectivity profile of these particular analogues against a panel of molecular targets, such as kinases or other enzymes implicated in cancer, have not been reported. nih.govmdpi.com Computational studies, such as molecular docking, have been employed for other pyrazolo-sulfonamide derivatives to predict their binding to specific targets like carbonic anhydrases or kinases. nih.govnih.gov However, for the this compound analogues discussed, there is no specific information available regarding their molecular target engagement and selectivity. nih.gov

Future Directions and Advanced Research Frontiers in Pyrazole Sulfonamide Chemistry

Rational Design of Next-Generation Pyrazole (B372694) Sulfonamide Modulators

Rational drug design is a cornerstone for advancing the therapeutic potential of the 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide core. This approach relies on understanding the structure-activity relationships (SAR) to make targeted chemical modifications that enhance efficacy, selectivity, and pharmacokinetic properties.

Key strategies for designing next-generation modulators include:

Modification of the Sulfonamide Substituent: The amine portion of the sulfonamide group is a primary target for modification. Research has shown that introducing different aryl or alkyl groups can significantly alter the biological activity. For instance, the synthesis of various N-phenethyl derivatives of this compound has been explored to evaluate how substitutions on the phenyl ring impact antiproliferative activity. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres (chemical groups with similar physical or chemical properties) can improve potency and metabolic stability. For example, within a series of pyrazole sulfonamide inhibitors of Trypanosoma brucei N-myristoyltransferase, replacing a core aromatic ring with a flexible linker significantly improved selectivity. acs.org

Molecular Hybridization: This strategy involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities. nih.gov For example, this approach was used to design dual COX-2/5-LOX inhibitors by merging features of known selective and non-selective inhibitors. nih.gov

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies are crucial for predicting how newly designed molecules will interact with their biological targets. researchgate.nettandfonline.com These computational methods help prioritize the synthesis of compounds with the highest likelihood of success, thereby accelerating the discovery process. researchgate.net

| Design Strategy | Rationale | Example Application |

| Sulfonamide N-Substitution | Modulate binding affinity, selectivity, and physicochemical properties. | Synthesis of N-phenethyl derivatives to probe antiproliferative activity. nih.gov |

| Core Scaffold Modification | Improve selectivity and pharmacokinetic profile. | Replacement of a central aromatic ring to enhance target selectivity. acs.org |

| Molecular Hybridization | Achieve dual-target activity or synergistic effects. | Combining pyrazole sulfonamide features with other NSAIDs to create dual COX-2/5-LOX inhibitors. nih.gov |

| Computational Docking | Predict binding modes and prioritize synthetic targets. | Docking studies to confirm binding of pyrazole derivatives to target enzymes like COX-2 and 5-LOX. nih.gov |

Integration with Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight chemical fragments for weak binding to a biological target. The pyrazole scaffold is well-suited for FBDD due to its rigid structure and capacity for forming key interactions with protein targets. spast.orgnih.gov

The this compound molecule, or its core pyrazole sulfonamide structure, can serve as an excellent starting point in an FBDD campaign. The process typically involves:

Fragment Screening: A library of small fragments, including pyrazole derivatives, is screened using biophysical techniques (e.g., X-ray crystallography, NMR) to identify hits that bind to the target protein.

Hit-to-Lead Optimization: Once a pyrazole-containing fragment is identified as a binder, its structure is elaborated upon. This can involve "fragment growing," where chemical extensions are added to the core to engage with nearby pockets on the protein surface, or "fragment linking," where two or more fragments that bind to adjacent sites are connected.

Structure-Guided Elaboration: X-ray crystallography is often used to visualize how the fragment binds to the target. This structural information guides the chemical modifications needed to improve potency and selectivity. The development of kinase inhibitors has successfully used a pyrazole fragment as a starting point, which was then optimized based on its binding mode to achieve high potency. nih.gov

The pyrazole ring is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to multiple, diverse protein targets. researchgate.netnih.gov This versatility makes it an ideal candidate for inclusion in fragment libraries for screening against a wide range of diseases.

Development of Prodrug Strategies for Enhanced Bioavailability

A significant challenge in drug development is ensuring that an active compound can reach its target in the body in sufficient concentrations. Poor solubility or limited membrane permeability can hinder the oral bioavailability of a drug. Prodrug strategies involve chemically modifying a drug to create an inactive or less active compound that, after administration, is converted into the active form through metabolic processes. nbinno.comnih.gov

For this compound and its derivatives, several prodrug approaches could be employed to enhance bioavailability:

Masking the Sulfonamide Group: The sulfonamide group (-SO₂NH₂) is relatively polar and can limit passive diffusion across cell membranes. It can be temporarily masked by attaching a promoiety, such as an acyl or carbamate (B1207046) group. nih.gov This modification increases the molecule's lipophilicity, improving its absorption from the gastrointestinal tract. Once absorbed, metabolic enzymes like esterases or amidases can cleave the promoiety to release the active sulfonamide drug.

Azo-Based Prodrugs for Colon Targeting: For localized action in the colon, an azo-bond linkage can be used to create a prodrug. derpharmachemica.com These prodrugs remain intact in the upper gastrointestinal tract but are cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active drug directly at the site of action. derpharmachemica.com This is particularly useful for treating conditions like inflammatory bowel disease.

Improving Water Solubility: Conversely, if a compound is too lipophilic and has poor water solubility, a prodrug strategy can be used to attach highly polar promoieties, such as phosphates, amino acids, or sugars. nih.gov This is especially valuable for developing intravenous formulations.

| Prodrug Approach | Target Property | Rationale | Potential Promoieties |

| Lipidization | Increase membrane permeability | Mask the polar sulfonamide group to enhance oral absorption. | Acyl groups, carbamates. nih.gov |

| Colon Targeting | Localized drug release | Utilize bacterial enzymes in the colon to activate the drug. | Azo linkage. derpharmachemica.com |

| Solubilization | Increase aqueous solubility | Attach polar groups to enable parenteral administration. | Phosphates, amino acids, glycosides. nih.gov |

Exploration of Novel Therapeutic Applications Beyond Current Scope

The pyrazole sulfonamide scaffold has demonstrated a wide range of biological activities, making it a fertile ground for exploring new therapeutic applications. spast.org While initial studies on this compound derivatives have focused on areas like antiproliferative activity, the broader class of related compounds has shown promise against a variety of other targets. nih.gov

Future research could expand into several novel areas:

Enzyme Inhibition: Pyrazole sulfonamides are potent inhibitors of various enzymes. They have been extensively studied as inhibitors of carbonic anhydrases (CAs), with implications for treating glaucoma, epilepsy, and certain types of cancer. tandfonline.comnih.govrsc.org Other research has identified pyrazole sulfonamides as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) for inflammatory conditions and dual cyclooxygenase-2 (COX-2)/5-lipoxygenase (5-LOX) inhibitors for safer anti-inflammatory drugs. nih.govnih.gov

Neurodegenerative Diseases: The inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in managing Alzheimer's disease. Novel sulfonamide-bearing pyrazolone (B3327878) derivatives have shown potent inhibitory activity against these enzymes. nih.govresearchgate.net

Infectious Diseases: The pyrazole ring is a component of molecules with antibacterial, antifungal, and antitubercular properties. acs.org Further derivatization of the this compound core could lead to the development of new anti-infective agents to combat drug-resistant pathogens. acs.org

| Therapeutic Area | Biological Target | Potential Indication |

| Oncology | Carbonic Anhydrase IX/XII, Kinases | Hypoxic tumors, various cancers. nih.govbue.edu.eg |

| Ophthalmology | Carbonic Anhydrase I/II | Glaucoma. nih.govrsc.org |

| Neurology | Acetylcholinesterase (AChE), BChE | Alzheimer's disease. nih.govsemanticscholar.org |

| Inflammation | COX-2, 5-LOX, NAAA | Arthritis, inflammatory pain. nih.govnih.gov |

| Infectious Disease | Various bacterial/fungal enzymes | Drug-resistant infections, tuberculosis. acs.org |

Application in Material Science or other Non-Biological Fields

The utility of the pyrazole scaffold is not limited to medicine. Its unique chemical and photophysical properties make it a valuable component in other fields, particularly in agrochemicals and material science.

Agrochemicals: Pyrazole derivatives are widely used in the agricultural industry. nih.gov The 1,3,5-trimethylpyrazole (B15565) moiety, specifically, has been incorporated into novel malonamide (B141969) derivatives designed as acaricides and insecticides. nih.gov Furthermore, other pyrazole-containing compounds have been developed as potent herbicides and fungicides, demonstrating the scaffold's versatility in crop protection. nih.gov Research into pyrazole sulfonates has also yielded compounds with significant antifungal activity against major plant pathogens like Rhizoctonia solani. frontiersin.org

Material Science: The aromatic and electron-rich nature of the pyrazole ring makes it a candidate for use in the development of novel materials. Pyrazole derivatives have been investigated for applications in dyes and plastics, such as pyrazolone dyes. royal-chem.com There is also potential for their use in creating conductive polymers or photovoltaic materials for solar energy applications, although this remains a more exploratory frontier for this specific sulfonamide. royal-chem.com

Q & A

Q. What are the standard synthetic routes for 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves coupling hydrazine derivatives with diketones (e.g., pentane-2,4-dione) in methanol under controlled exothermic conditions (25–35°C). Optimization focuses on solvent choice, temperature modulation, and stoichiometric ratios to maximize yield and purity. Post-synthesis purification often employs column chromatography or recrystallization .

Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structure of this compound derivatives?

- FT-IR : Identifies functional groups like sulfonamide (-SO₂NH₂) via asymmetric/symmetric stretching at 1145 cm⁻¹ and NH stretching at ~3284 cm⁻¹.

- ¹H/¹³C NMR : Assigns methyl groups (δ ~2.0–2.4 ppm for CH₃) and pyrazole ring protons (δ ~7.3–8.9 ppm). ¹³C NMR confirms sulfonamide carbons (δ ~130–148 ppm). HRMS validates molecular weight and fragmentation patterns .

Q. What safety precautions are critical when handling sulfonamide derivatives in the lab?

Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine powders. Monitor hydrogen bond donor/acceptor counts (e.g., 1 donor, 5 acceptors) to predict solubility/reactivity risks. Store in airtight containers away from moisture .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL) resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction with SHELXL refines bond lengths, angles, and torsion angles. For example, methyl group orientations and sulfonamide planarity can be validated against crystallographic data. Challenges include resolving disorder in flexible substituents or low-resolution datasets .

Q. How should researchers interpret contradictory biological data (e.g., antiproliferative activity without cytotoxicity)?

In U937 cell assays, antiproliferative effects (via CellTiter-Glo) without cytotoxicity (LDH assay) suggest cytostatic mechanisms rather than cell death. Follow-up studies should explore cell-cycle arrest (flow cytometry) or apoptosis markers (caspase assays). Dose-response curves (IC₅₀ via GraphPad Prism) and SAR analysis can identify functional group contributions to selectivity .

Q. What strategies improve the solubility and bioavailability of this compound derivatives?

- Structural modifications : Introduce polar groups (e.g., hydroxyl, amine) to increase hydrogen bonding.

- LogP optimization : Target XlogP ~3 (from ) by balancing hydrophobic (methyl groups) and hydrophilic (sulfonamide) moieties.

- Salt formation : Use hydrochloride salts to enhance aqueous solubility, as seen in related sulfonamide compounds .

Q. How can researchers validate structure-activity relationships (SAR) for antiproliferative derivatives?

Systematic substitution at the pyrazole and sulfonamide positions (e.g., N-alkylation, aryl groups) is tested against biological activity. For example:

- Phenethyl substituents : Enhance activity (IC₅₀ = 314.3 µM for MR-S1-6).

- Chlorine substitution : Improves selectivity (e.g., MR-S1-8). Computational docking (e.g., AutoDock) can predict binding affinities to targets like carbonic anhydrase .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in antiproliferative assays?

Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Validate reproducibility via triplicate experiments and report SEM/confidence intervals. Address outliers with Grubbs’ test and ensure data normalization to control (untreated cells) .

Q. How can spectral discrepancies (e.g., NMR splitting patterns) be resolved during structural elucidation?

- Variable temperature NMR : Resolves dynamic effects (e.g., rotational barriers in sulfonamide groups).

- 2D techniques (COSY, HSQC) : Assign coupling patterns and confirm connectivity in complex derivatives like N-(3-chlorophenethyl) analogs .

Q. What ethical considerations apply to in vitro testing of sulfonamide derivatives?

Adhere to institutional biosafety protocols (e.g., BSL-2 for cell lines like U937). Document cell line authentication (STR profiling) and avoid cross-contamination. Include vehicle controls (e.g., DMSO) to rule out solvent toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.